molecular formula C11H9ClN2O2S B14910569 5-Chloro-2-hydroxy-N-(5-methylthiazol-2-yl)benzamide

5-Chloro-2-hydroxy-N-(5-methylthiazol-2-yl)benzamide

Cat. No.: B14910569
M. Wt: 268.72 g/mol
InChI Key: DXSCNWICCOHOFW-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-N-(5-methylthiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzamides. It features a benzamide core substituted with a chloro group at the 5-position and a hydroxy group at the 2-position, along with a 5-methylthiazol-2-yl group attached to the nitrogen atom of the amide. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-N-(5-methylthiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting appropriate starting materials such as 2-aminothiazole with suitable reagents.

    Attachment of the Thiazole Ring to the Benzamide Core: The synthesized thiazole derivative is then reacted with 5-chloro-2-hydroxybenzoic acid or its derivatives under appropriate conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-N-(5-methylthiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the 5-position of the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The hydroxy group at the 2-position can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Condensation Reactions: The amide group can undergo condensation reactions with various reagents to form new compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different hydroxy or keto derivatives.

Scientific Research Applications

5-Chloro-2-hydroxy-N-(5-methylthiazol-2-yl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-N-(5-methylthiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Affecting Cellular Pathways: Influencing various signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-hydroxybenzamide: Lacks the thiazole ring but shares the chloro and hydroxy substitutions on the benzamide core.

    2-Hydroxy-N-(5-methylthiazol-2-yl)benzamide: Similar structure but without the chloro substitution.

    5-Methylthiazol-2-yl derivatives: Various compounds with the thiazole ring but different substitutions on the benzamide core.

Uniqueness

5-Chloro-2-hydroxy-N-(5-methylthiazol-2-yl)benzamide is unique due to the specific combination of the chloro, hydroxy, and thiazole substitutions, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H9ClN2O2S

Molecular Weight

268.72 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C11H9ClN2O2S/c1-6-5-13-11(17-6)14-10(16)8-4-7(12)2-3-9(8)15/h2-5,15H,1H3,(H,13,14,16)

InChI Key

DXSCNWICCOHOFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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